1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-[(4-methylphenyl)sulfonyl]-
Beschreibung
The compound 4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine (CAS: 348640-07-3) is a sulfonated pyrrolopyridine derivative with a bromine substituent at position 4 and a 4-methylphenylsulfonyl (tosyl) group at position 1. Its molecular formula is C₁₄H₁₁BrN₂O₂S, with a molecular weight of 351.22 g/mol and a density of 1.59 g/cm³ . The compound’s boiling and melting points are reported as 514.9°C and 265.2°C, respectively . The tosyl group enhances stability and facilitates further functionalization, making it a versatile intermediate in medicinal chemistry and materials science.
Structurally, the compound features a fused bicyclic system: the pyrrole ring is connected to a pyridine moiety, with the sulfonyl group at N1 and bromine at C4. The 4-methylphenyl group introduces steric bulk and electron-withdrawing properties, influencing reactivity and intermolecular interactions. Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy confirm the presence of the sulfonyl group (SO₂ absorption at ~1335–1160 cm⁻¹) and aromatic protons .
This compound serves as a precursor for Suzuki-Miyaura and Sonogashira coupling reactions due to its bromine substituent, enabling the introduction of aryl, heteroaryl, or alkyne groups . Its synthesis typically involves sulfonylation of 4-bromo-1H-pyrrolo[2,3-b]pyridine using p-toluenesulfonyl chloride under basic conditions, yielding ~78% .
Eigenschaften
Molekularformel |
C15H13BrN2O3S |
|---|---|
Molekulargewicht |
381.2 g/mol |
IUPAC-Name |
[4-bromo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-2-yl]methanol |
InChI |
InChI=1S/C15H13BrN2O3S/c1-10-2-4-12(5-3-10)22(20,21)18-11(9-19)8-13-14(16)6-7-17-15(13)18/h2-8,19H,9H2,1H3 |
InChI-Schlüssel |
XJBLBRBDWWWSEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)CO |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
General Synthetic Strategy
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-[(4-methylphenyl)sulfonyl]- typically involves:
- Construction or functionalization of the pyrrolo[2,3-b]pyridine core.
- Introduction of the bromine substituent at the 4-position.
- Installation of the N-1 tosyl protecting group.
- Introduction or transformation of the 2-position substituent to the methanol functionality.
The synthetic routes rely heavily on palladium-catalyzed cross-coupling reactions (Suzuki coupling), electrophilic bromination, and sulfonylation reactions, followed by functional group transformations.
Stepwise Synthetic Route
Detailed Reaction Conditions and Yields
Suzuki Coupling : The palladium-catalyzed cross-coupling of 5-bromo-1H-pyrrolo[2,3-b]pyridine with phenylboronic acid is conducted in a 2.5:1 mixture of dioxane and water with potassium carbonate as the base at 80°C under nitrogen. The reaction time varies from 1 to 16 hours, producing 5-phenyl derivatives in high yield (typically >70%).
Bromination : Bromination using bromine or NBS in chloroform or dichloromethane at 0°C to room temperature for 10 minutes to 1 hour selectively brominates the 3-position. Use of NBS with triethylamine base in THF can extend reaction times up to 16 hours but provides good regioselectivity.
N-Tosylation : The sulfonylation of the pyrrole nitrogen with p-toluenesulfonyl chloride is performed in dichloromethane in the presence of aqueous sodium hydroxide or triethylamine at 0°C to room temperature for 1 to 12 hours. Catalytic tetrabutylammonium hydrogen sulfate can be added to enhance reaction rates. Yields typically exceed 85%.
Reduction to Methanol : The 2-position substituent is converted to methanol via reduction of aldehyde intermediates with diisobutylaluminum hydride (DIBAL-H) or similar hydride reagents at low temperature. Alternative methods include nucleophilic addition of formaldehyde equivalents followed by reduction.
Purification : The reaction mixtures are extracted multiple times with ethyl acetate, dried over sodium sulfate, filtered, and concentrated. Ion-exchange resins such as DOWEX 50WX2-400 are used to remove impurities. Final products are isolated by filtration, washing, and drying under reduced pressure to achieve >98% purity.
Research Findings and Characterization Data
Summary Table of Key Reagents and Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl2, K2CO3, phenylboronic acid | Dioxane/water (2.5:1) | 80°C | 1–16 h | ~70–90 | N2 atmosphere |
| Bromination | Br2 or NBS, triethylamine (optional) | CHCl3, DCM, or THF | 0°C to RT | 10 min – 16 h | >80 | Regioselective |
| N-Tosylation | p-Toluenesulfonyl chloride, NaOH or Et3N | DCM | 0°C to RT | 1–12 h | >85 | Catalytic phase transfer agent optional |
| Reduction to Methanol | DIBAL-H or hydride source | THF or suitable solvent | 0°C to RT | 1–3 h | 70–90 | Low temperature required |
| Purification | Extraction, ion-exchange resin, filtration | EtOAc, MeOH | Ambient | Variable | >98 purity | Standard workup |
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.
Wissenschaftliche Forschungsanwendungen
Unfortunately, information regarding the applications of the specific compound "1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-[(4-methylphenyl)sulfonyl]-" is limited within the provided search results. However, the search results do provide information on related compounds and applications of 1H-pyrrolo[2,3-b]pyridine derivatives.
Chemical Information
Related Research and Applications
While specific applications for "1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-[(4-methylphenyl)sulfonyl]-" are not available in the search results, some related research areas can be highlighted:
- FGFR Inhibitors: Some 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated activity against FGFR1, 2, and 3, which are relevant targets in cancer therapy . Compound 4h exhibited FGFR inhibitory activity and inhibited breast cancer cell proliferation, induced apoptosis, and inhibited migration and invasion of 4T1 cells .
- SGK-1 Kinase Inhibitors: 1H-pyrrolo[2,3-b]pyridines can be used as inhibitors of SGK-1 kinase and in the treatment of diseases .
- As a building block in synthesis: 1H-pyrrolo[2,3-b]pyridines can be used as a building block to synthesize other molecules with pharmaceutical applications .
- Pre-Exposure Prophylaxis (PrEP) and Postexposure Prophylaxis (PEP) for HIV and STIs: Guidelines for using PEP aimed at preventing HIV and other STIs as a result of sexual exposure are available . Sexually active persons seeking HIV PEP should be evaluated for PrEP after completing their PEP course and testing negative for HIV .
Doxycycline prophylaxis has been examined for preventing bacterial STIs . In a pilot study, 30 MSM living with HIV with previous syphilis (two or more episodes since HIV diagnosis) were randomly assigned to doxycycline 100 mg for 48 weeks versus a financial incentive–based behavioral intervention . That study demonstrated a 73% reduction in any bacterial STI at any site, without substantial differences in sexual behavior .
Wirkmechanismus
The compound exerts its effects primarily by inhibiting the activity of FGFRs. FGFRs are involved in signal transduction pathways that regulate cell proliferation, differentiation, and survival. By binding to the ATP-binding site of FGFRs, the compound prevents the activation of downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table compares 4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine with structurally related sulfonated pyrrolopyridines and analogous heterocycles:
Key Findings:
Structural Influence on Reactivity: The bromine substituent in the target compound enables cross-coupling reactions, contrasting with the chlorine in its analog (CAS: 1204809-92-6), which is less reactive in Suzuki couplings . The tosyl group improves solubility in polar aprotic solvents (e.g., DMSO) compared to non-sulfonated pyrrolopyridines .
Thermal Stability :
- The target compound’s melting point (265.2°C ) is higher than pyrazoline derivatives (e.g., compound 17 : 129–130°C), reflecting greater crystallinity due to the rigid bicyclic core .
Synthetic Utility :
- Compound 3e (97% yield) outperforms the target compound (78% yield) in synthetic efficiency, attributed to optimized thiazole-indole coupling conditions .
- Nitro-substituted analogs (e.g., 6d ) exhibit lower thermal stability but higher electrophilicity, facilitating nucleophilic aromatic substitutions .
Biological Relevance :
- Hybrid structures like 3e and 17 show enhanced bioactivity due to combined sulfonamide and heteroaryl motifs, whereas the target compound is primarily a synthetic intermediate .
Biologische Aktivität
1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-[(4-methylphenyl)sulfonyl]- (CAS Number: 1014613-32-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C14H11BrN2O3S
- Molecular Weight : 367.218 g/mol
- Structure : The compound features a pyrrolo-pyridine core with a bromine atom and a sulfonyl group, which are critical for its biological activity.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Recent studies have shown that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects on FGFRs, which are implicated in various cancers. For example, one derivative demonstrated IC50 values of 7 nM for FGFR1, indicating strong inhibition of this receptor's activity. This inhibition leads to reduced proliferation and increased apoptosis in cancer cells such as the 4T1 breast cancer cell line .
SGK-1 Kinase Inhibition
The compound has also been identified as an inhibitor of SGK-1 kinase, which plays a role in numerous cellular processes including cell survival and proliferation. The inhibition of SGK-1 can be beneficial in treating disorders mediated by this kinase .
Biological Activity Overview
A summary of the biological activities associated with 1H-Pyrrolo[2,3-b]pyridine derivatives is presented in the following table:
Case Study 1: FGFR Inhibition in Cancer Therapy
A study published in RSC Advances reported the synthesis and evaluation of several pyrrolo[2,3-b]pyridine derivatives. Among these, compound 4h was particularly notable for its high potency against FGFRs. In vitro tests showed that it significantly inhibited the proliferation of breast cancer cells (4T1), induced apoptosis, and reduced cell migration and invasion .
Case Study 2: SGK-1 Kinase Inhibition
In another investigation focusing on the role of SGK-1 kinase in disease pathology, compounds structurally similar to 1H-Pyrrolo[2,3-b]pyridine were tested for their ability to inhibit this kinase. Results indicated that these compounds could effectively modulate SGK-1 activity, presenting a potential therapeutic avenue for conditions linked to abnormal SGK-1 signaling .
Q & A
Basic Synthesis and Purification
Q: What is the optimal synthetic route for preparing 4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-2-methanol? A: The compound can be synthesized via sulfonylation of the pyrrolo[2,3-b]pyridine core. A validated method involves reacting 4-chloro-1H-pyrrolo[2,3-b]pyridine with p-toluenesulfonyl chloride in dichloromethane under basic conditions (NaOH, benzyltriethylammonium chloride as a phase-transfer catalyst) at 273 K, followed by bromination at the 4-position using a regioselective brominating agent (e.g., N-bromosuccinimide). Post-reaction purification via recrystallization from methanol yields the product in >75% purity .
Structural Characterization Techniques
Q: Which analytical methods are critical for confirming the structure of this compound? A: Key techniques include:
- 1H/13C NMR : To verify substituent positions (e.g., sulfonyl and bromo groups) and the methanol moiety.
- X-ray crystallography : Resolves π-π interactions between the 4-methylphenylsulfonyl group and the heterocyclic core (dihedral angle: ~79.6°) .
- HRMS : Validates molecular weight (e.g., calculated vs. observed m/z for C15H13BrN2O3S) .
Regioselectivity Challenges in Bromination
Q: How can researchers ensure regioselective bromination at the 4-position of the pyrrolo[2,3-b]pyridine scaffold? A: Bromination at the 4-position is favored due to electron-withdrawing effects of the sulfonyl group. A method using HNO3 at 0°C followed by controlled addition of bromine derivatives (e.g., in THF with NaH) achieves >90% regioselectivity. Monitor reaction progress via TLC to avoid over-bromination .
Advanced: Structure-Activity Relationships (SAR) in Kinase Inhibition
Q: How does the 4-bromo substituent influence biological activity in kinase-targeted studies? A: The 4-bromo group enhances hydrophobic interactions in the ATP-binding pocket of kinases (e.g., FGFR1). SAR studies show that bromine’s size and electronegativity improve binding affinity (IC50 values: 7–25 nM for FGFR1–3). Replacements with smaller halogens (e.g., Cl) reduce potency by ~30%, highlighting the bromine’s critical role .
Crystallographic Data and Conformational Stability
Q: What crystallographic data supports the compound’s stability in solid-state formulations? A: X-ray analysis reveals a three-dimensional network stabilized by π-π stacking (centroid distance: 3.623 Å) between the sulfonyl phenyl group and the pyrrolopyridine core. This conformation minimizes steric strain and enhances thermal stability, making it suitable for co-crystallization studies with target proteins .
Stability Under Acidic/Basic Conditions
Q: How stable is the sulfonyl group under hydrolytic conditions? A: The 4-methylphenylsulfonyl group is resistant to hydrolysis at pH 3–10. However, prolonged exposure to strong bases (pH >12) at elevated temperatures (>60°C) may cleave the sulfonamide bond. Stability assays using HPLC are recommended for formulation studies .
Role of the Methanol Substituent in Solubility
Q: Can the methanol group at position 2 be modified to improve aqueous solubility? A: The methanol moiety contributes to moderate solubility (~2.1 mg/mL in water). Derivatization to a phosphate ester (via phosphorylation) increases solubility 10-fold but reduces cell permeability. Alternative strategies include PEGylation or salt formation with succinic acid .
Advanced: Multi-Component Reaction (MCR) Alternatives
Q: Are there efficient MCR-based approaches to synthesize derivatives? A: Yes. A three-component reaction using cyanocetamide, aryl aldehydes, and sulfonamide intermediates in ethanol/HCl achieves pyrrolo[2,3-b]pyridine derivatives in one pot. This method avoids isolation of unstable intermediates and reduces steps by 40% compared to traditional routes .
Computational Modeling for Binding Affinity Prediction
Q: Which computational tools are effective for predicting kinase inhibition? A: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using FGFR1 crystal structures (PDB: 3RHX) predict binding modes. The 4-bromo group forms van der Waals contacts with G485, while the sulfonyl group stabilizes the hinge region via hydrogen bonding with D641 .
Advanced: Addressing Contradictions in Activity Data
Q: How to resolve discrepancies in reported IC50 values for FGFR isoforms? A: Variations arise from assay conditions (e.g., ATP concentration, enzyme source). Standardize assays using:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
